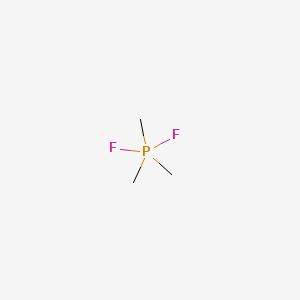
Dichloro(2-methoxyethyl)methylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(2-methoxyethyl)methylsilane is an organosilicon compound with the molecular formula C₄H₁₀Cl₂OSi. It is a versatile chemical used in various industrial and research applications. The compound is characterized by the presence of two chlorine atoms, a methoxyethyl group, and a methyl group attached to a silicon atom. This unique structure imparts specific chemical properties that make it valuable in organic synthesis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dichloro(2-methoxyethyl)methylsilane can be synthesized through the chlorination of 2-methoxyethylmethylsilane. The reaction typically involves the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The process is carried out under controlled conditions to ensure the selective formation of the dichlorinated product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactions. The raw materials, including 2-methoxyethylmethylsilane and the chlorinating agent, are fed into a reactor where the reaction takes place. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Dichloro(2-methoxyethyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as alcohols, amines, or thiols, leading to the formation of different organosilicon compounds.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Condensation Reactions: It can react with other silanes or silanols to form siloxane bonds, which are essential in the production of silicone polymers.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alcohols, amines, or thiols are used under mild conditions to replace the chlorine atoms.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Condensation Reactions: Catalysts such as acids or bases are used to promote the formation of siloxane bonds.
Major Products Formed:
Substitution Reactions: Various organosilicon compounds depending on the nucleophile used.
Hydrolysis: Silanols and hydrochloric acid.
Condensation Reactions: Siloxane polymers.
Aplicaciones Científicas De Investigación
Dichloro(2-methoxyethyl)methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and surfaces to introduce silicon-containing functional groups.
Industry: this compound is used in the production of silicone polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of dichloro(2-methoxyethyl)methylsilane involves its reactivity towards nucleophiles and its ability to form siloxane bonds. The chlorine atoms in the compound are highly reactive and can be readily replaced by nucleophiles, leading to the formation of various organosilicon compounds. The methoxyethyl group provides additional reactivity and stability to the molecule .
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atoms are the primary targets for nucleophilic attack, leading to substitution reactions.
Siloxane Bond Formation: The silicon atom can form stable siloxane bonds with other silicon-containing compounds, which is crucial in the production of silicone polymers.
Comparación Con Compuestos Similares
Dichloro(2-methoxyethyl)methylsilane can be compared with other similar organosilicon compounds such as:
Dichloromethylsilane: Lacks the methoxyethyl group, making it less reactive in certain substitution reactions.
Dichloroethylmethylsilane: Contains an ethyl group instead of a methoxyethyl group, which affects its reactivity and stability.
Dichloropropylmethylsilane: Contains a propyl group, leading to different physical and chemical properties.
Uniqueness: The presence of the methoxyethyl group in this compound imparts unique reactivity and stability to the compound, making it valuable in specific synthetic applications and industrial processes .
Propiedades
Número CAS |
58066-88-9 |
|---|---|
Fórmula molecular |
C4H10Cl2OSi |
Peso molecular |
173.11 g/mol |
Nombre IUPAC |
dichloro-(2-methoxyethyl)-methylsilane |
InChI |
InChI=1S/C4H10Cl2OSi/c1-7-3-4-8(2,5)6/h3-4H2,1-2H3 |
Clave InChI |
CNKBKCGUSXCEJQ-UHFFFAOYSA-N |
SMILES canónico |
COCC[Si](C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


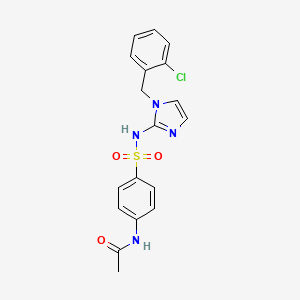
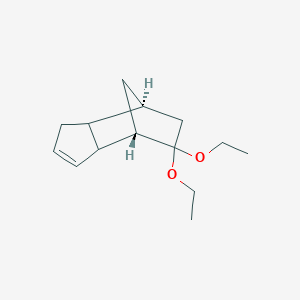
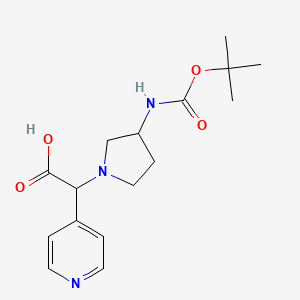
![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
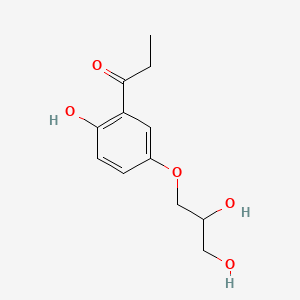
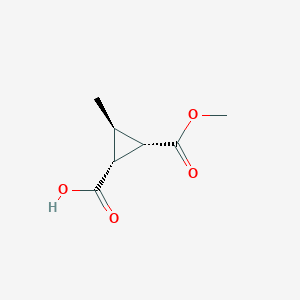
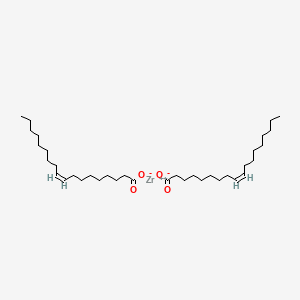
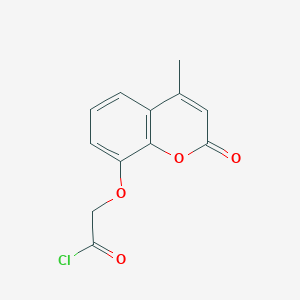
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)
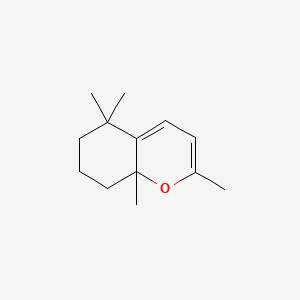
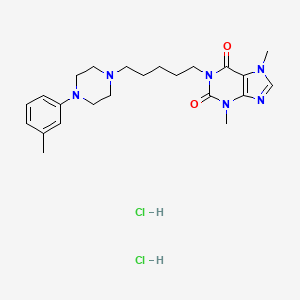

![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)
